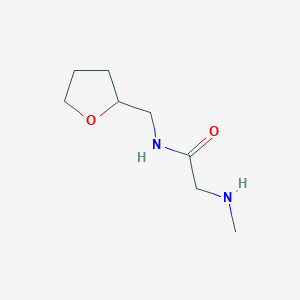

2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Übersicht

Beschreibung

2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide is an organic compound that features a tetrahydrofuran ring, a methylamino group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the ring-opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization.

Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions, where a suitable precursor such as methylamine reacts with an appropriate leaving group.

Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts for the aldol condensation and hydrogenation-cyclization steps, as well as ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Methylamino Group Reactions

The methylamino (–NHCH₃) group participates in:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines or urea derivatives.

-

Schiff Base Formation : Potential condensation with aldehydes/ketones under dehydrating conditions.

Thermal and Solvent Stability

-

Thermal Stability : The compound demonstrates stability at elevated temperatures (up to 110°C) in aprotic solvents like toluene, as evidenced by its synthesis under reflux conditions .

-

Solvent Compatibility : Reacts efficiently in polar aprotic solvents (e.g., THF, DMF) but shows reduced yields in protic solvents like water or alcohols .

Comparative Reactivity of Structural Analogs

Data from related compounds provide insights:

Challenges and Unreported Data

-

Oxidation of THF Ring : No studies address the stability of the THF moiety under oxidative conditions (e.g., peroxides).

-

Biological Degradation : Metabolic pathways or enzymatic cleavage mechanisms remain uncharacterized.

Industrial and Pharmacological Implications

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

1.1 Heme Oxygenase-1 Inhibition

Recent studies have identified compounds structurally related to 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide as potential inhibitors of heme oxygenase-1 (HO-1). HO-1 plays a crucial role in cellular defense mechanisms, and its inhibition has implications for treating various diseases, including cancer. For instance, a series of acetamide derivatives were synthesized and tested for their inhibitory activity against HO-1, showing promising results in anticancer assays against prostate (DU145) and lung (A549) cancer cell lines .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 7i | 0.27 | DU145 |

| 7l | 0.90 | A549 |

| 7p | 8.0 | DU145 |

1.2 Neuropharmacological Applications

The compound may also exhibit neuropharmacological properties due to its structural analogies with other known neuroactive agents. Its potential as a lead compound for treating neurological disorders, such as Alzheimer's disease and schizophrenia, has been suggested . The mechanism of action is thought to involve modulation of neurotransmitter systems, particularly serotonin receptors.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the reaction of tetrahydrofuran derivatives with acetamides under specific conditions to enhance yield and purity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Table: Key Synthetic Pathways

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Bromoacetyl bromide + amine | Formation of N-mono or N,N-disubstituted intermediates |

| 2 | Nucleophilic substitution with imidazole | Final acetamide product |

Case Studies and Research Findings

3.1 Anticancer Activity

A study evaluated the anticancer effects of various acetamide derivatives, including those related to this compound, demonstrating significant inhibition of tumor growth in vitro . The results indicate that modifications to the tetrahydrofuran moiety can enhance potency against specific cancer types.

3.2 Neuroprotective Effects

Research into the neuroprotective effects of related compounds has shown potential benefits in models of neurodegenerative diseases. For instance, compounds exhibiting similar structural features have been linked to improved cognitive function in animal models . This suggests that this compound could be explored further for its neuroprotective effects.

Wirkmechanismus

The mechanism of action of 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,5,5-Tetramethyltetrahydrofuran: This compound is a non-peroxide forming ether with similar solvent properties.

bis(Tetrahydrofurfuryl) Ether: Used as a non-volatile solvent in various applications.

Uniqueness

2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to its combination of a tetrahydrofuran ring, a methylamino group, and an acetamide moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in various fields such as cancer research and infectious disease treatment.

This compound is characterized by its unique structural features, including a methylamino group and a tetrahydrofuran moiety. These structural components are believed to contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer effects. For instance, studies have shown that related compounds can inhibit the viability of various cancer cell lines, including aggressive types such as triple-negative breast cancer (MDA-MB-231). In vitro studies demonstrated a reduction in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|---|

| Compound 25 | MDA-MB-231 | 10 | 55 |

| Compound X | A549 (Lung Cancer) | 5 | 40 |

| Compound Y | HeLa (Cervical Cancer) | 20 | 60 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown activity against Mycobacterium tuberculosis and Herpes simplex virus type-1 (HSV-1), indicating potential applications in treating infectious diseases .

Table 2: Antimicrobial Activity Overview

| Pathogen | Compound Tested | Activity Observed |

|---|---|---|

| Mycobacterium tuberculosis | Derivative A | Inhibitory |

| HSV-1 | Derivative B | Inhibitory |

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to its observed pharmacological effects.

Case Studies

- Antitumor Effects : A study involving xenograft models demonstrated that the compound could significantly reduce tumor growth in vivo. Mice treated with the compound showed a marked decrease in tumor size compared to control groups .

- Antiviral Activity : In a clinical evaluation, derivatives were tested against HSV-1, showing promising results that warrant further investigation into their therapeutic potential .

Eigenschaften

IUPAC Name |

2-(methylamino)-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-6-8(11)10-5-7-3-2-4-12-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKSEPVYXJGIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.